Tolmetin Sodium

Description

Properties

IUPAC Name |

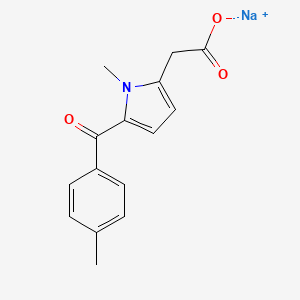

sodium;2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3.Na/c1-10-3-5-11(6-4-10)15(19)13-8-7-12(16(13)2)9-14(17)18;/h3-8H,9H2,1-2H3,(H,17,18);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUALMNFRILWRA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26171-23-3 (Parent) | |

| Record name | Tolmetin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2091546 | |

| Record name | Tolmetin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35711-34-3 | |

| Record name | Tolmetin sodium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035711343 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tolmetin sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2091546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.883 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TOLMETIN SODIUM ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL259637KX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Pharmacokinetics and Metabolism of Tolmetin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of tolmetin sodium, a nonsteroidal anti-inflammatory drug (NSAID). The information is compiled from various scientific studies to support research and development activities.

Pharmacokinetic Profile

This compound is rapidly and almost completely absorbed following oral administration, with peak plasma concentrations reached within 30 to 60 minutes.[1][2][3] The drug exhibits a biphasic elimination from plasma, characterized by a rapid initial phase with a half-life of approximately one to two hours, followed by a slower phase with a half-life of about five hours.[3][4][5]

Table 1: Pharmacokinetic Parameters of Tolmetin in Humans

| Parameter | Value | Species | Study Population | Dosage | Reference |

| Tmax (Peak Plasma Time) | 30 - 60 min | Human | Normal Volunteers & Rheumatoid Arthritis Patients | Single Oral Dose | [2][3] |

| t½ (Elimination Half-life) | ~1 - 2 hours (rapid phase) | Human | Normal Volunteers | Single Oral Dose | [3][5] |

| ~5 hours (slower phase) | Human | Normal Volunteers | Single Oral Dose | [3][5] | |

| 0.83 hr | Human | Normal Subjects & Rheumatoid Arthritis Patients | Single Oral Dose | [6] | |

| Volume of Distribution (Vd) | 0.098 L/kg | Human | Normal Subjects & Rheumatoid Arthritis Patients | Single Oral Dose | [6] |

| Protein Binding | >99% | Human | - | - | [2] |

| Excretion | Almost 100% in urine within 24 hours | Human | - | - | [1][2][3] |

Table 2: Pharmacokinetic Parameters of Tolmetin in Rats

| Parameter | Value | Species | Dosage | Reference |

| Tmax (Peak Plasma Time) | Not Specified | Rat | Oral doses of 1, 3.2, 10, 31.6, 56.2, or 100 mg/kg | [7] |

| IC50 (for antinociceptive effect) | 9.22 µg/mL | Rat | Oral doses of 1, 3.2, 10, 31.6, 56.2, or 100 mg/kg | [7] |

Metabolism

Tolmetin is extensively metabolized in the liver prior to its excretion.[8] The primary metabolic pathways involve oxidation and conjugation.[1][4] Essentially all of the administered dose is recovered in the urine within 24 hours, primarily as an inactive oxidative metabolite and conjugates of the parent drug.[1][3]

The major oxidative metabolite is 1-methyl-5-(4-carboxybenzoyl)-1H-pyrrole-2-acetic acid (tolmetin-COOH), which is inactive.[1][4] This is formed via a hydroxymethyl intermediate (tolmetin-OH).[4] In rats, the hydroxymethyl metabolite has been identified in urine, whereas in humans, its presence is negligible.[4]

In addition to oxidation, tolmetin undergoes conjugation to form tolmetin glucuronide.[1] More recent studies have also identified the formation of a chemically reactive acyl-coenzyme A (CoA) thioester intermediate in rats, which can lead to the formation of taurine conjugates and covalent binding to liver proteins.[9]

Below is a diagram illustrating the metabolic pathways of tolmetin.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of pharmacokinetic parameters. Below is a generalized workflow for a human pharmacokinetic study of this compound, based on common practices described in the literature.

Subject Population and Dosing

-

Subjects: Healthy adult volunteers or patients with rheumatoid arthritis.[6][10]

-

Dosing: Single or multiple oral doses of this compound, for example, a 400 mg dose.[10] For multiple-dose studies, subjects may receive the drug every 6 hours for a period such as seven days.[10]

Sample Collection

-

Blood Samples: Venous blood samples are collected into heparinized tubes at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine Samples: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours) post-dose. The volume of each collection is recorded, and an aliquot is stored frozen. To prevent isomerization and hydrolysis of glucuronide conjugates, plasma and urine samples should be immediately adjusted to a pH of 3.0.[11]

Analytical Methodology

A common method for the quantification of tolmetin and its metabolites in biological fluids is High-Performance Liquid Chromatography (HPLC).

-

Sample Preparation:

-

Chromatographic Conditions:

-

System: Reversed-phase HPLC system.[11]

-

Mobile Phase: An ion-pairing mobile phase, for instance, methanol-tetrabutylammonium hydrogensulfate buffered to pH 4.5.[11]

-

Column Temperature: Maintained at a constant temperature, for example, 50°C.[11]

-

Detection: UV detection at a wavelength of 313 nm.[11]

-

Internal Standard: An appropriate internal standard, such as zomepirac, is used for quantification.[11]

-

-

Quantification: Calibration curves are generated using known concentrations of tolmetin and its metabolites. The concentration in the study samples is determined by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

The following diagram outlines a typical experimental workflow for a tolmetin pharmacokinetic study.

Logical Relationships in Tolmetin Pharmacokinetics

The pharmacokinetic processes of tolmetin are interconnected, starting from administration and culminating in elimination. The following diagram illustrates the logical flow of these processes.

References

- 1. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Studies on disposition and metabolism of tolmetin, a new anti-inflammatory agent, in rats and mice. II. Urinary metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tolmetin - Wikipedia [en.wikipedia.org]

- 6. Pharmacokinetic studies of tolmetin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of this compound? [synapse.patsnap.com]

- 9. Studies on the metabolism of tolmetin to the chemically reactive acyl-coenzyme A thioester intermediate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. High-performance liquid chromatographic determination of tolmetin, tolmetin glucuronide and its isomeric conjugates in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolmetin Sodium's Inhibition of Prostaglandin Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolmetin Sodium, a non-steroidal anti-inflammatory drug (NSAID), exerts its therapeutic effects primarily through the inhibition of the prostaglandin synthesis pathway. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its interaction with cyclooxygenase (COX) enzymes. This document summarizes key quantitative data, details relevant experimental protocols for assessing COX inhibition, and provides visualizations of the signaling pathway and experimental workflows.

Introduction

Tolmetin is a non-steroidal anti-inflammatory drug belonging to the acetic acid derivative class.[1] It demonstrates anti-inflammatory, analgesic, and antipyretic properties.[2] The primary mechanism underlying these effects is the inhibition of prostaglandin synthesis.[2] Prostaglandins are lipid compounds that mediate inflammation, pain, and fever.[3] By reducing prostaglandin production, this compound alleviates the symptoms associated with various inflammatory conditions.

Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The biosynthesis of prostaglandins is dependent on the enzyme cyclooxygenase (COX), which exists in two primary isoforms, COX-1 and COX-2.[3] COX-1 is constitutively expressed in many tissues and is involved in physiological functions, while COX-2 is inducible and its expression is upregulated during inflammation.[3]

This compound acts as a non-selective inhibitor of both COX-1 and COX-2.[4][5] By blocking the active site of these enzymes, Tolmetin prevents the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to various prostaglandins and thromboxanes.[6] One study has characterized Tolmetin as a competitive and reversible inhibitor of prostaglandin synthetase.[4]

Quantitative Data: Inhibitory Potency of this compound

The inhibitory activity of this compound against human COX-1 and COX-2 has been quantified, with the following IC50 values reported:

| Enzyme | Inhibitor | IC50 Value (µM) |

| Human COX-1 | This compound | 0.35 |

| Human COX-2 | This compound | 0.82 |

Table 1: IC50 values for this compound against human COX-1 and COX-2.[7][8][9]

Signaling Pathway: Prostaglandin Synthesis and Inhibition by this compound

The following diagram illustrates the prostaglandin synthesis pathway and the point of inhibition by this compound.

Experimental Protocols

The determination of COX inhibitory activity can be performed using various in vitro assays. Below are representative methodologies.

General Workflow for In Vitro COX Inhibition Assay

The following diagram outlines a typical workflow for assessing the inhibitory effect of a compound on COX enzymes.

Detailed Methodology: Colorimetric COX Inhibitor Screening Assay

This protocol is adapted from commercially available colorimetric assay kits.

Materials:

-

COX-1 or COX-2 enzyme

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Test inhibitor (this compound) dissolved in an appropriate solvent

-

Arachidonic Acid (substrate)

-

Colorimetric substrate

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of the enzyme, heme, arachidonic acid, and test inhibitor in the assay buffer.

-

Assay Plate Setup:

-

Blank wells: Add assay buffer and heme.

-

100% Activity wells: Add assay buffer, heme, and enzyme.

-

Inhibitor wells: Add assay buffer, heme, enzyme, and the test inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plate to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add arachidonic acid to all wells to start the reaction.

-

Colorimetric Detection: Add the colorimetric substrate, which reacts with the product of the COX reaction to produce a colored compound.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity wells. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound's anti-inflammatory, analgesic, and antipyretic effects are primarily attributable to its non-selective, competitive, and reversible inhibition of COX-1 and COX-2 enzymes. This action blocks the synthesis of prostaglandins, key mediators of the inflammatory cascade. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and other NSAIDs.

References

- 1. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. selleckchem.com [selleckchem.com]

- 6. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. medchemexpress.com [medchemexpress.com]

In Vitro Anti-inflammatory Activity of Tolmetin Sodium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro anti-inflammatory activity of Tolmetin Sodium, a non-steroidal anti-inflammatory drug (NSAID). The information presented herein is intended to support research, discovery, and development efforts in the field of inflammation therapeutics.

Core Mechanism of Action: Inhibition of Cyclooxygenase (COX) Enzymes

This compound exerts its primary anti-inflammatory effect through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2][3][4] These enzymes are pivotal in the inflammatory cascade, responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[5][6] By blocking the action of COX enzymes, this compound effectively reduces the production of these pro-inflammatory molecules.

Quantitative Analysis of In Vitro Anti-inflammatory Activity

The in vitro potency of this compound has been quantified through various assays. The following tables summarize the available quantitative data.

| Assay | Target Enzyme | IC50 Value (µM) | Reference |

| Cyclooxygenase (COX) Inhibition Assay | Human COX-1 | 0.35 | [1][2][3] |

| Cyclooxygenase (COX) Inhibition Assay | Human COX-2 | 0.82 | [1][2][3] |

IC50 (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Inhibition of Albumin Denaturation Assay

This assay assesses the ability of a compound to prevent the denaturation of protein, a process implicated in inflammation.

Principle: When subjected to heat, albumin undergoes denaturation, leading to an increase in turbidity. Anti-inflammatory drugs can prevent this denaturation, which can be quantified by measuring the turbidity of the solution.

Methodology:

-

Preparation of Solutions:

-

Prepare a 1% w/v solution of bovine serum albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).

-

Prepare various concentrations of this compound in PBS. A standard reference anti-inflammatory drug (e.g., Diclofenac Sodium) should also be prepared at similar concentrations.

-

-

Assay Procedure:

-

In a set of test tubes, add 2 ml of the different concentrations of this compound or the standard drug.

-

To each tube, add 2.8 ml of PBS.

-

Add 0.2 ml of the 1% BSA solution to each tube.

-

A control tube should be prepared containing 2 ml of distilled water, 2.8 ml of PBS, and 0.2 ml of 1% BSA.

-

Incubate all tubes at 37°C for 20 minutes.

-

Induce denaturation by heating the tubes in a water bath at 70°C for 5 minutes.

-

Cool the tubes to room temperature.

-

-

Data Analysis:

-

Measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

-

The percentage inhibition of denaturation is calculated using the following formula:

-

Membrane Stabilization Assay (Human Red Blood Cell Membrane Stabilization)

This assay evaluates the ability of a compound to stabilize cell membranes, preventing their lysis and the subsequent release of inflammatory mediators.

Principle: Red blood cell (RBC) membranes are analogous to lysosomal membranes. The stabilization of RBC membranes by a drug in response to hypotonicity- or heat-induced lysis is indicative of its ability to stabilize lysosomal membranes, thereby preventing the release of inflammatory enzymes.

Methodology:

-

Preparation of RBC Suspension:

-

Collect fresh human blood in a tube containing an anticoagulant.

-

Centrifuge the blood at 3000 rpm for 10 minutes and discard the supernatant (plasma).

-

Wash the RBC pellet three times with an equal volume of normal saline.

-

Prepare a 10% v/v suspension of the packed RBCs in normal saline.

-

-

Assay Procedure (Heat-Induced Hemolysis):

-

Prepare different concentrations of this compound in normal saline.

-

In a set of centrifuge tubes, add 1 ml of the different concentrations of this compound or a standard drug.

-

Add 1 ml of the 10% RBC suspension to each tube.

-

A control tube should contain 1 ml of normal saline and 1 ml of the 10% RBC suspension.

-

Incubate all tubes in a water bath at 56°C for 30 minutes.

-

Cool the tubes under running tap water.

-

Centrifuge the tubes at 2500 rpm for 5 minutes.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant, which contains the released hemoglobin, at 560 nm.

-

The percentage inhibition of hemolysis is calculated as follows:

-

The IC50 value can be calculated from the dose-response curve.

-

Proteinase Inhibitory Activity Assay

This assay determines the ability of a compound to inhibit proteinases, enzymes that are involved in tissue damage during inflammation. [7] Principle: The assay measures the inhibition of a proteinase, such as trypsin, from hydrolyzing a substrate, like casein. A reduction in the hydrolysis of the substrate in the presence of the test compound indicates proteinase inhibitory activity. [7] Methodology:

-

Preparation of Solutions:

-

Prepare a solution of trypsin (e.g., 0.1 mg/ml) in Tris-HCl buffer (20 mM, pH 7.4).

-

Prepare a 0.8% w/v solution of casein in Tris-HCl buffer.

-

Prepare various concentrations of this compound in Tris-HCl buffer. A standard proteinase inhibitor or a reference anti-inflammatory drug can be used as a positive control.

-

-

Assay Procedure:

-

In a set of test tubes, mix 1 ml of the different concentrations of this compound or the standard with 1 ml of the trypsin solution.

-

Incubate the mixture at 37°C for 5 minutes.

-

Add 1 ml of the casein solution to each tube to initiate the reaction.

-

Incubate the mixture for an additional 20 minutes at 37°C.

-

Stop the reaction by adding 2 ml of 70% perchloric acid.

-

Centrifuge the mixture, and collect the supernatant.

-

-

Data Analysis:

-

Measure the absorbance of the supernatant at 280 nm. The absorbance is proportional to the amount of hydrolyzed casein.

-

The percentage inhibition of proteinase activity is calculated using the formula:

-

The IC50 value can be determined from the concentration-response curve.

-

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of NSAIDs are primarily mediated through the inhibition of the COX pathway. However, the inflammatory cascade involves complex signaling networks, including the NF-κB and MAPK pathways. While direct modulation of these pathways by this compound has not been extensively documented, the following diagrams illustrate the general mechanism of action and experimental workflows.

Caption: this compound's primary mechanism of action.

Caption: Workflow for Albumin Denaturation Assay.

Caption: Potential NSAID effects on NF-κB and MAPK.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Tolmetin - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | C15H14NNaO3 | CID 23665411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Evaluation of In Vitro Antiprotease Activity of Selected Traditional Medicinal Herbs in Dentistry and Its In Silico PASS Prediction - PMC [pmc.ncbi.nlm.nih.gov]

Beyond Cyclooxygenase: An In-depth Technical Examination of Tolmetin Sodium's Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolmetin sodium, a non-steroidal anti-inflammatory drug (NSAID), is well-established as a non-selective inhibitor of cyclooxygenase (COX) enzymes, the primary mechanism behind its anti-inflammatory, analgesic, and antipyretic properties. However, a growing body of evidence suggests that the therapeutic actions of tolmetin may not be solely attributable to COX inhibition. This technical guide delves into the cellular targets of this compound beyond the cyclooxygenase pathway, providing a comprehensive overview of its effects on various immune cells and signaling cascades. Understanding these non-COX-mediated actions is crucial for a complete comprehension of tolmetin's pharmacological profile and may open new avenues for its therapeutic application.

Modulation of Immune Cell Function

This compound has been shown to exert direct effects on key immune cells involved in the inflammatory response, independent of its impact on prostaglandin synthesis.

T-Cell Function Enhancement

Clinical and in vitro studies have demonstrated that tolmetin can enhance deficient T-cell function, particularly in the context of autoimmune diseases like rheumatoid arthritis. This immunomodulatory effect is of significant interest as it suggests a mechanism of action that extends beyond simple inflammation suppression.

Experimental Protocol: Mitogen-Stimulation Assay for T-Cell Function

A mitogen-stimulation assay is a common method to assess the proliferative capacity and overall function of T-lymphocytes.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using Ficoll-Paque density gradient centrifugation. T-lymphocytes are then further purified from the PBMC population.

-

Cell Culture: Purified T-cells are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Stimulation: The T-cells are stimulated with a mitogen, such as phytohemagglutinin (PHA), which non-specifically activates T-cell proliferation.

-

Treatment: this compound is added to the cell cultures at various concentrations. A control group without tolmetin is also maintained.

-

Proliferation Assessment: After a defined incubation period (typically 72 hours), T-cell proliferation is measured. Common methods include:

-

[³H]-Thymidine Incorporation: Radiolabeled thymidine is added to the cultures, and its incorporation into newly synthesized DNA is measured as an indicator of cell division.

-

CFSE Staining: Cells are labeled with carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is equally distributed between daughter cells upon division. The dilution of the dye is measured by flow cytometry to determine the extent of proliferation.

-

-

Data Analysis: The proliferation in the tolmetin-treated groups is compared to the control group to determine the effect of the drug on T-cell function.

In a clinical study involving patients with active rheumatoid arthritis and deficient T-cell mitogenesis, oral administration of tolmetin at doses of 800 mg/day, increasing to 1600 mg/day if no significant enhancement was observed after four weeks, led to a normalization of T-cell function and was associated with clinical improvement.[1]

Signaling Pathway: Tolmetin and T-Cell Activation (Hypothetical)

While the precise signaling pathway by which tolmetin enhances T-cell function remains to be fully elucidated, it is hypothesized to involve the modulation of intracellular signaling molecules.

Polymorphonuclear Leukocyte (PMN) Chemotaxis and Receptor Binding

Tolmetin has been observed to have a complex and dose-dependent effect on polymorphonuclear leukocytes (PMNs), the most abundant type of white blood cell and a key player in the acute inflammatory response.

Inhibition of FMLP Receptor Binding

One of the identified non-COX targets of tolmetin is the receptor for N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP), a potent chemoattractant for PMNs. Tolmetin has been shown to inhibit the binding of FMLP to its receptor on these cells in a dose-dependent manner.[2] This suggests a direct interaction with the receptor or a closely associated signaling component.

Quantitative Data: Inhibition of FMLP Receptor Binding

| Compound | Potency in Inhibiting FMLP Receptor Binding |

| Meclofenamate | +++ |

| Ibuprofen | ++ |

| Tolmetin | + |

Stimulation of PMN Chemotaxis

Intriguingly, despite its ability to inhibit FMLP receptor binding, tolmetin has also been reported to stimulate PMN chemotaxis in a dose-dependent manner.[2] This suggests that tolmetin may activate alternative signaling pathways that promote cell migration, or that its effect is context-dependent.

Experimental Protocol: Leukocyte Chemotaxis Assay (Boyden Chamber)

The Boyden chamber assay is a classic method for studying chemotaxis.

-

Chamber Setup: A two-chamber system is used, separated by a microporous membrane.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant (e.g., FMLP).

-

Cell Suspension: A suspension of isolated PMNs is placed in the upper chamber.

-

Treatment: this compound is added to the upper chamber with the cells at various concentrations.

-

Incubation: The chamber is incubated to allow the PMNs to migrate through the membrane towards the chemoattractant.

-

Quantification: After the incubation period, the number of cells that have migrated to the lower side of the membrane is quantified, typically by staining and microscopy.

-

Data Analysis: The number of migrated cells in the tolmetin-treated groups is compared to the control group.

Signaling Pathway: Tolmetin's Dual Effects on PMN Chemotaxis

The dual action of tolmetin on PMN chemotaxis—inhibiting FMLP receptor binding while stimulating migration—suggests a complex interplay of signaling pathways.

Modulation of Intracellular Signaling

Beyond its direct effects on immune cells, tolmetin has been implicated in the modulation of fundamental intracellular signaling pathways.

Cyclic Nucleotide Signaling

Early studies have suggested that tolmetin can influence the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers involved in a vast array of cellular processes, including inflammation. An increase in cAMP and a decrease in cGMP have been reported, which could contribute to its anti-inflammatory effects.

Experimental Protocol: Measurement of cAMP and cGMP Levels

Several methods can be employed to quantify intracellular cAMP and cGMP levels.

-

Cell Lysis and Extraction: Cells are treated with tolmetin, and then lysed. Cyclic nucleotides are extracted from the cell lysate.

-

Enzyme Immunoassay (EIA) / Enzyme-Linked Immunosorbent Assay (ELISA): These are competitive immunoassays where the cAMP or cGMP in the sample competes with a labeled version of the cyclic nucleotide for binding to a specific antibody. The signal is inversely proportional to the concentration of the cyclic nucleotide in the sample.

-

Radioimmunoassay (RIA): Similar to EIA/ELISA, but uses a radiolabeled cyclic nucleotide.

-

FRET-based Biosensors: Genetically encoded biosensors that change their fluorescence resonance energy transfer (FRET) efficiency upon binding to cAMP or cGMP can be used for real-time measurements in living cells.

Signaling Pathway: Potential Modulation of Cyclic Nucleotide Metabolism

The alteration of cAMP and cGMP levels by tolmetin suggests a potential interaction with the enzymes responsible for their synthesis (adenylyl and guanylyl cyclases) or degradation (phosphodiesterases).

Conclusion

The evidence presented in this technical guide indicates that the pharmacological profile of this compound is more complex than its classification as a simple COX inhibitor would suggest. Its ability to modulate T-cell function and interact with leukocyte chemotactic receptor signaling pathways highlights a broader immunomodulatory role. While the precise molecular mechanisms and the full extent of these non-COX-mediated effects are still under investigation, they offer a compelling rationale for further research. A deeper understanding of these alternative cellular targets could lead to a more nuanced application of tolmetin in inflammatory and autoimmune diseases and potentially unveil novel therapeutic strategies. Future studies should focus on elucidating the specific molecular interactions, defining the downstream signaling cascades, and quantifying the dose-response relationships of these non-COX-mediated actions to fully harness the therapeutic potential of this compound.

References

- 1. Enhancement of deficient T-cell function in rheumatoid arthritis by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of non-steroidal anti-inflammatory drugs on isolated human polymorphonuclear leukocytes (PMN): chemotaxis, superoxide production, degranulation and N-formyl-L-methionyl-L-leucyl-L-phenylalanine (FMLP) receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

Tolmetin Sodium and Its Effects on Inflammatory Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tolmetin sodium, a non-steroidal anti-inflammatory drug (NSAID), primarily exerts its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. This inhibition curtails the production of prostaglandins, which are key mediators of inflammation and pain. While the direct modulation of inflammatory cytokine production by this compound is not extensively documented in publicly available literature, its mechanism of action is intrinsically linked to the signaling pathways that govern the synthesis of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). This guide provides an in-depth overview of the theoretical framework for tolmetin's effects on cytokine production, details relevant experimental protocols for investigation, and presents the underlying signaling pathways. Due to a lack of specific quantitative data for tolmetin, comparative data for other NSAIDs are provided for context.

Mechanism of Action: this compound and Cyclooxygenase Inhibition

Tolmetin is a non-steroidal anti-inflammatory drug that belongs to the acetic acid derivative class, similar to indomethacin and diclofenac. Its primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[1] By blocking these enzymes, tolmetin prevents the conversion of arachidonic acid into prostaglandins, which are potent inflammatory mediators.[2] This reduction in prostaglandin synthesis is believed to be the principal driver of its anti-inflammatory, analgesic, and antipyretic properties.[3][4]

Data Presentation: Quantitative Effects on Cytokine Production

Table 1: In Vitro Inhibition of TNF-α Production by Various NSAIDs

| NSAID | Cell Type | Stimulant | IC50 (µM) | Reference |

| Indomethacin | Human Monocytes | LPS | 1.8 | Foegh et al., 1989 |

| Diclofenac | Human Monocytes | LPS | 0.5 | Foegh et al., 1989 |

| Ibuprofen | Human Whole Blood | LPS | 10 | J.P. Famaey, 1997 |

| Celecoxib | Human Monocytes | LPS | 0.04 | Patrignani et al., 1997 |

Table 2: In Vitro Inhibition of IL-1β Production by Various NSAIDs

| NSAID | Cell Type | Stimulant | IC50 (µM) | Reference |

| Indomethacin | Human Monocytes | LPS | 3.5 | Dinarello et al., 1986 |

| Diclofenac | Human Monocytes | LPS | 0.8 | Scheuren et al., 1996 |

| Ibuprofen | Human Monocytes | LPS | >100 | Dinarello et al., 1986 |

| Naproxen | Human Monocytes | LPS | 150 | C.A. Dinarello, 1994 |

Table 3: In Vitro Inhibition of IL-6 Production by Various NSAIDs

| NSAID | Cell Type | Stimulant | IC50 (µM) | Reference |

| Indomethacin | Human Monocytes | LPS | 2.0 | Scheuren et al., 1996 |

| Diclofenac | Human Monocytes | LPS | 0.3 | Scheuren et al., 1996 |

| Ibuprofen | Human Monocytes | LPS | 50 | Scheuren et al., 1996 |

| Nimesulide | Human Whole Blood | LPS | 1.2 | Tavares et al., 2000 |

Disclaimer: The data presented in these tables are for illustrative purposes and are derived from various published studies. Experimental conditions may vary, and these values should not be directly extrapolated to predict the in vivo efficacy of this compound.

Signaling Pathways

The inhibition of COX-2 by this compound is expected to downregulate the production of pro-inflammatory cytokines through its influence on the NF-κB signaling pathway. Prostaglandin E2 (PGE2), a product of the COX-2 pathway, can potentiate NF-κB activation, leading to the transcription of genes encoding for TNF-α, IL-1β, and IL-6.

Experimental Protocols

The following protocols provide a general framework for assessing the in vitro effects of this compound on inflammatory cytokine production.

Cell Culture and Treatment

Objective: To prepare and treat primary human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) with this compound and an inflammatory stimulus.

Materials:

-

Human whole blood or cryopreserved PBMCs

-

Ficoll-Paque PLUS

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (analytical grade)

-

96-well cell culture plates

Procedure:

-

PBMC Isolation: Isolate PBMCs from healthy donor buffy coats by Ficoll-Paque density gradient centrifugation.

-

Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed at a density of 1 x 10^6 cells/mL in a 96-well plate.

-

Tolmetin Pre-treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to desired concentrations in culture medium. Add the diluted this compound to the cells and incubate for 1 hour at 37°C, 5% CO2.

-

LPS Stimulation: Following pre-treatment, add LPS to the wells at a final concentration of 100 ng/mL to induce cytokine production.

-

Incubation: Incubate the plates for 6-24 hours at 37°C, 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell-free supernatants for cytokine analysis.

Cytokine Quantification by ELISA

Objective: To measure the concentration of TNF-α, IL-1β, and IL-6 in the collected cell culture supernatants.

Materials:

-

ELISA kits for human TNF-α, IL-1β, and IL-6

-

Collected cell culture supernatants

-

Microplate reader

Procedure:

-

Assay Preparation: Prepare reagents and standards as per the manufacturer's instructions for the specific ELISA kit.

-

Coating: Coat a 96-well ELISA plate with the capture antibody.

-

Blocking: Block the plate to prevent non-specific binding.

-

Sample Addition: Add diluted standards and collected supernatants to the wells and incubate.

-

Detection Antibody: Add the detection antibody and incubate.

-

Enzyme Conjugate: Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.

-

Substrate Addition: Add the substrate solution and allow the color to develop.

-

Stop Solution: Stop the reaction with the provided stop solution.

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the cytokine concentrations in the samples by comparing their absorbance to the standard curve.

References

- 1. Modulation of LPS-induced inflammatory cytokine production by a novel glycogen synthase kinase-3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Cytokine release as a relevant surrogate for the immune cell subset function assessment on an in vitro platform of IO - Explicyte Immuno-Oncology [explicyte.com]

- 4. Monocytes/Macrophages Control Resolution of Transient Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of Tolmetin Sodium

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and analytical methodologies for Tolmetin Sodium, a non-steroidal anti-inflammatory drug (NSAID). The information is curated for professionals in the fields of chemical and pharmaceutical sciences, offering detailed experimental protocols, quantitative data, and visual representations of key pathways.

Discovery and Historical Context

Tolmetin was discovered by McNeil Laboratories and received its first US FDA approval in 1976.[1][2] Marketed under the trade name Tolectin, it belongs to the heterocyclic acetic acid derivative class of NSAIDs.[1][2] Its development provided a therapeutic alternative for the management of pain and inflammation associated with osteoarthritis and rheumatoid arthritis, including juvenile rheumatoid arthritis.

Mechanism of Action

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[3][4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[3][4][5] By blocking this pathway, this compound reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.[3][4][5]

Synthesis of Tolmetin

The synthesis of Tolmetin, chemically known as [1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl]acetic acid, can be achieved through various routes. A common pathway involves the acylation of a pyrrole derivative followed by hydrolysis.

Experimental Protocol for Synthesis

The following is a generalized protocol based on reported synthetic routes:[6]

Step 1: Synthesis of (1-methyl-1H-pyrrol-2-yl)-oxo-sodium acetate N-methylpyrrole is reacted with oxalyl chloride mono-ethyl ester in the presence of a suitable solvent (e.g., toluene) and an acid scavenger. The resulting ester is then hydrolyzed with an aqueous sodium hydroxide solution to yield (1-methyl-1H-pyrrol-2-yl)-oxo-sodium acetate.

Step 2: Reduction to N-methylpyrrole-2-acetic acid The ketoacid from the previous step is reduced using a reducing agent such as hydrazine hydrate, followed by acidification with hydrochloric acid to furnish N-methylpyrrole-2-acetic acid.

Step 3: Condensation with Methyl Chloroformate N-methylpyrrole-2-acetic acid is condensed with methyl chloroformate at low temperatures to produce 3-(1-methyl-1H-pyrrol-2-yl)-2-oxo-methyl propionate.

Step 4: Acylation with p-toluoyl chloride The intermediate from step 3 is acylated with p-toluoyl chloride to yield [1-methyl-5-(4-methyl-benzoyl)-1H-pyrrol-2-yl]-methyl acetate.

Step 5: Hydrolysis to Tolmetin The methyl ester is hydrolyzed with a sodium hydroxide solution, followed by acidification to precipitate the final product, Tolmetin. A reported yield for this final step is 91.25%.[6]

Quantitative Data and Spectroscopic Analysis

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₅NO₃ |

| Molar Mass | 257.28 g/mol |

| pKa | 3.5 |

| Melting Point | 156 °C (decomposes) |

| Solubility | Freely soluble in water (as sodium salt) |

Spectroscopic Data

¹H and ¹³C NMR Data (Predicted)

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.2-7.8 | 128-140 |

| Pyrrole CH | 6.0-7.0 | 110-130 |

| CH₂ | ~3.6 | ~35 |

| N-CH₃ | ~3.8 | ~35 |

| C=O (ketone) | - | ~185 |

| C=O (acid) | - | ~175 |

| Ar-CH₃ | ~2.4 | ~21 |

Note: Actual chemical shifts may vary depending on the solvent and experimental conditions.

FTIR Spectroscopy

The FTIR spectrum of this compound shows characteristic peaks corresponding to its functional groups.[7][8][9]

| Wavenumber (cm⁻¹) | Assignment |

| ~3104 | sp² C-H stretching |

| ~1675 | Carbonyl (C=O) of carboxylic acid |

| ~1588 | Ketone carbonyl (C=O) |

Mass Spectrometry

The mass spectrum of Tolmetin will show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns can be analyzed to confirm the structure.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification and purity assessment of this compound.[10][11][12]

Experimental Protocol:

-

Flow Rate: 1.0 mL/min

-

Internal Standard: Indomethacin can be used as an internal standard.[11]

Quantitative Data:

| Parameter | Result |

| Linearity Range | 5.0–100 µM |

| Recovery | 98.7–101.7%[10] |

| Intraday CV | 0.20%–1.77%[10] |

| Interday CV | 0.12%–3.40%[10] |

digraph "HPLC Analysis Workflow" { graph [fontname="sans-serif", fontsize=10, layout=dot, rankdir=LR, splines=ortho, style=rounded]; node [shape=box, style="rounded,filled", fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10, color="#5F6368", arrowhead=vee];"Sample_Prep" [label="Sample Preparation\n(Dissolution and Filtration)"]; "HPLC_System" [label="HPLC System\n(Pump, Injector, Column)"]; "Detection" [label="UV Detector\n(254 nm)"]; "Data_Analysis" [label="Data Analysis\n(Chromatogram, Peak Area)"]; "Quantification" [label="Quantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Sample_Prep" -> "HPLC_System"; "HPLC_System" -> "Detection"; "Detection" -> "Data_Analysis"; "Data_Analysis" -> "Quantification"; }

UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the quantitative determination of this compound in bulk and pharmaceutical formulations.[13][14]

Experimental Protocol:

-

Solvent: Aqueous solution

Quantitative Data:

| Method | Recovery | Coefficient of Variation |

| Zero-Order | 99.60% ± 0.22 | 0.34%[13][14] |

| First-Derivative | 100.16% ± 0.26 | 0.29%[13][14] |

Conclusion

This technical guide has provided a detailed overview of the discovery, synthesis, and analysis of this compound. The presented experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in drug development. The methodologies described can be adapted for quality control, stability studies, and further research on Tolmetin and related compounds.

References

- 1. Tolmetin - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. gpnotebook.com [gpnotebook.com]

- 5. lecturio.com [lecturio.com]

- 6. CN103435527A - Preparation method of non-steroid anti-inflammatory drug tolmetin - Google Patents [patents.google.com]

- 7. This compound Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Quantitation of tolmetin by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 13. Spectrophotometric determination of this compound in capsule dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Tolmetin Sodium Dihydrate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of Tolmetin Sodium Dihydrate, a non-steroidal anti-inflammatory drug (NSAID). Tolmetin is utilized for its analgesic, anti-inflammatory, and antipyretic activities in the management of rheumatoid arthritis and osteoarthritis.[1][2][3] This document consolidates critical data on its solubility, thermal behavior, dissociation constant, and crystal structure. Detailed experimental protocols for determining these properties are provided, alongside graphical representations of workflows and its mechanism of action to support research and development activities.

General Properties

This compound Dihydrate is the sodium salt dihydrate form of tolmetin, a pyrrole-acetic acid derivative.[1][4] It is classified as a non-selective cyclooxygenase (COX) inhibitor.[5]

| Identifier | Value |

| Chemical Name | 1-Methyl-5-(4-methylbenzoyl)-1H-pyrrole-2-acetic acid sodium salt dihydrate[1] |

| Synonyms | This compound salt dihydrate, Tolectin, Reutol[1] |

| CAS Number | 64490-92-2[1] |

| Molecular Formula | C₁₅H₁₄NNaO₃ • 2H₂O[1][6] |

| Molecular Weight | 315.30 g/mol [1][6] |

| Appearance | Off-white to beige crystalline powder[1][7] |

| Purity (Assay) | ≥98% (HPLC) |

Quantitative Physicochemical Data

The following tables summarize the key quantitative properties of this compound Dihydrate, compiled from various sources.

Table 2.1: Solubility Data

| Solvent | Solubility | Notes |

| Water | Soluble / Freely Soluble[1][2][8] | |

| ≥ 100 mg/mL (317.16 mM)[5] | Saturation unknown | |

| 63 mg/mL[9] | ||

| 2 mg/mL | Clear solution | |

| DMSO | 12.5 mg/mL (39.64 mM)[5] | Requires ultrasonic agitation |

| 5 mg/mL to 10 mg/mL | Clear solution | |

| Insoluble[9] | In moisture-absorbing DMSO | |

| Ethanol | 10 mg/mL[9] | |

| Methanol | Slightly Soluble[10][11] |

Table 2.2: Thermal and Dissociation Properties

| Property | Value |

| Melting Point | 155-157 °C (with decomposition)[1][10][11] |

| pKa | 3.5[2][4][8] |

| 3.93[3] |

Structural and Mechanistic Information

Crystal Structure

The crystal structure of this compound Dihydrate has been determined by X-ray diffraction.[12][13] The asymmetric unit of the compound contains two sodium cations, two tolmetin anions, and two water molecules.[12][14] The geometry around the sodium cations is a distorted octahedron.[12][13][14] The crystal structure is stabilized by O—H···O hydrogen bonds between the water molecules and the carboxylate groups of the tolmetin anions, forming a two-dimensional network.[12][13]

Mechanism of Action

Tolmetin is a non-steroidal anti-inflammatory agent that exhibits its therapeutic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][15] By blocking these enzymes, Tolmetin prevents the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.[1][16] The IC₅₀ values for Tolmetin's inhibition of human COX-1 and COX-2 are 0.35 μM and 0.82 μM, respectively.[5][11]

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound Dihydrate.

Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility.[17][18] It measures the concentration of a saturated solution of a compound in a specific solvent at a controlled temperature.

Protocol:

-

Preparation: Add an excess amount of this compound Dihydrate solid to a vial containing a known volume of the test solvent (e.g., purified water, buffer of specific pH). The presence of undissolved solid must be visually confirmed.[17][19]

-

Equilibration: Seal the vials and place them in a mechanical shaker or agitator within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a sufficient period to reach equilibrium, which is typically 24 to 72 hours.[19][20] Equilibrium is confirmed when the concentration of sequential measurements does not deviate significantly.[19]

-

Phase Separation: After equilibration, stop the agitation and allow the suspension to settle. Separate the undissolved solid from the saturated solution via centrifugation at a high speed or by filtration using a chemically inert, low-binding filter (e.g., 0.45 µm PVDF).[18]

-

Quantification: Carefully sample an aliquot of the clear supernatant. Dilute the sample as necessary with the appropriate solvent.

-

Analysis: Determine the concentration of Tolmetin in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[21][22]

-

Calculation: Calculate the solubility by accounting for the dilution factor. The experiment should be performed in triplicate.[19]

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly precise and common method for determining the pKa of ionizable substances.[23][24]

Protocol:

-

System Calibration: Calibrate a pH meter and electrode system using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0) that bracket the expected pKa.[23]

-

Sample Preparation: Accurately weigh and dissolve a specific amount of this compound Dihydrate in a suitable solvent, typically purified water or a water-cosolvent mixture if solubility is limited.[25] A constant ionic strength is often maintained using an inert salt like KCl.[23]

-

Titration: Place the solution in a jacketed vessel at a constant temperature. Immerse the calibrated pH electrode and a stirrer into the solution.

-

Data Collection: Add a standardized titrant (e.g., 0.1 M HCl, since Tolmetin is an acid salt) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH value and the volume of titrant added.[23]

-

Analysis: Continue the titration well past the equivalence point. Plot the recorded pH values against the volume of titrant added to generate a titration curve.

-

pKa Calculation: The pKa is the pH at which the acidic form and its conjugate base are present in equal concentrations. This corresponds to the pH at the half-equivalence point on the titration curve. The pKa can also be determined from the inflection point of the first derivative of the curve.[26] Perform at least three replicate titrations.[23]

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which a crystalline solid transitions to a liquid. For a pure substance, this range is typically narrow.[27]

Protocol:

-

Sample Preparation: Ensure the this compound Dihydrate sample is finely powdered and completely dry.

-

Capillary Loading: Pack a small amount of the powdered sample into a thin-walled capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube).[27][28]

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps in setting the parameters for the accurate determination.[27]

-

Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 10-15°C below the approximate melting point.

-

Observation: Decrease the heating rate to 1-2°C per minute.[27][29] Carefully observe the sample.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid particle melts (completion of melting). This range is the melting point.[27]

Crystal Form and Hydrate Analysis (XRD & TGA)

X-ray Powder Diffraction (PXRD) is essential for identifying the crystalline form, while Thermogravimetric Analysis (TGA) is used to quantify the water content in hydrates.[30][31]

Protocol (PXRD):

-

Sample Preparation: Gently grind the crystalline sample to a fine, uniform powder.

-

Mounting: Mount the powder onto a sample holder.

-

Data Acquisition: Place the sample holder in a powder diffractometer. Scan the sample over a defined 2θ range (e.g., 2° to 40°) using a specific X-ray source (e.g., Cu Kα).

-

Analysis: The resulting diffraction pattern (a plot of intensity vs. 2θ angle) serves as a fingerprint for the crystalline solid, allowing for the identification of the specific hydrate form.[31][32]

Protocol (TGA):

-

Sample Preparation: Accurately weigh a small amount (e.g., 5-10 mg) of the this compound Dihydrate sample into a TGA pan.

-

Analysis: Place the pan in the TGA furnace. Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10°C/min) over a specified temperature range.

-

Data Interpretation: The instrument records the sample's mass as a function of temperature. A mass loss step corresponding to the loss of two water molecules will be observed. The percentage of mass loss can be used to confirm the dihydrate stoichiometry.[30]

References

- 1. This compound - LKT Labs [lktlabs.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Tolmetin | C15H15NO3 | CID 5509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound dihydrate = 98 HPLC 64490-92-2 [sigmaaldrich.com]

- 7. medkoo.com [medkoo.com]

- 8. Tolectin (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 9. selleckchem.com [selleckchem.com]

- 10. 64490-92-2 CAS MSDS (Sodium tolmetin dihydrate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 11. Sodium tolmetin dihydrate CAS#: 64490-92-2 [m.chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. journals.iucr.org [journals.iucr.org]

- 14. Crystal structure of the non-steroidal anti-inflammatory drug (NSAID) this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 15. apexbt.com [apexbt.com]

- 16. This compound | C15H14NNaO3 | CID 23665411 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. who.int [who.int]

- 20. lup.lub.lu.se [lup.lub.lu.se]

- 21. academic.oup.com [academic.oup.com]

- 22. Spectrophotometric determination of this compound in capsule dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 24. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 25. medwinpublishers.com [medwinpublishers.com]

- 26. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 27. chem.ucalgary.ca [chem.ucalgary.ca]

- 28. westlab.com [westlab.com]

- 29. mt.com [mt.com]

- 30. Pharmaceutical Hydrates Analysis—Overview of Methods and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 31. rigaku.com [rigaku.com]

- 32. Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization [mdpi.com]

Methodological & Application

Tolmetin Sodium in the Rat Paw Edema Model: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a detailed overview of the application of Tolmetin Sodium in dose-response studies using the carrageenan-induced rat paw edema model, a classic method for evaluating the anti-inflammatory properties of non-steroidal anti-inflammatory drugs (NSAIDs).

Principle of the Carrageenan-Induced Paw Edema Model

The injection of carrageenan, a sulfated polysaccharide, into the sub-plantar tissue of a rat's paw elicits a localized, acute, and reproducible inflammatory response. This response is characterized by a biphasic swelling (edema). The initial phase (0-2.5 hours) is primarily mediated by the release of histamine, serotonin, and bradykinin. The later phase (2.5-6 hours) is associated with the production of prostaglandins and the infiltration of polymorphonuclear leukocytes. NSAIDs like this compound are expected to be most effective in the later phase due to their inhibitory action on prostaglandin synthesis.

Mechanism of Action of this compound

This compound exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2). By blocking these enzymes, this compound prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. This reduction in prostaglandin synthesis is the cornerstone of its therapeutic action in inflammatory models like the carrageenan-induced paw edema.

Experimental Protocols

Below are detailed protocols for conducting a dose-response study of this compound using the carrageenan-induced rat paw edema model.

Materials and Reagents:

-

This compound

-

Carrageenan (lambda, type IV)

-

0.9% Sterile Saline Solution

-

Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

-

Plethysmometer

-

Male Wistar or Sprague-Dawley rats (150-200 g)

-

Animal weighing scale

-

Syringes and needles (26-30 gauge)

-

Oral gavage needles

Experimental Procedure:

-

Animal Acclimatization: House the rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water for at least one week before the experiment to minimize stress.

-

Fasting: Fast the animals for 12-18 hours before the experiment with free access to water.

-

Grouping of Animals: Randomly divide the animals into the following groups (n=6 per group):

-

Group I (Control): Administer the vehicle orally.

-

Group II (Positive Control): Administer a standard NSAID like Indomethacin (e.g., 10 mg/kg, oral) or Diclofenac Sodium (e.g., 5 mg/kg, oral).

-

Group III-V (Test Groups): Administer this compound orally at different dose levels (e.g., low, medium, and high doses). A suggested starting point based on available literature is 10 mg/kg.

-

-

Drug Administration: Administer the vehicle, standard drug, or this compound orally via gavage one hour before the induction of inflammation.

-

Induction of Paw Edema: Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection).

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point by subtracting the initial paw volume (0 hour) from the paw volume at the respective time point.

-

Calculate the percentage inhibition of edema for each treated group in comparison to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:

-

Vc = Mean increase in paw volume of the control group.

-

Vt = Mean increase in paw volume of the treated group.

-

-

Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences between the groups.

-

Data Presentation

The quantitative data from the dose-response study should be summarized in a clear and structured table for easy comparison.

| Treatment Group | Dose (mg/kg, oral) | Mean Increase in Paw Volume (mL) ± SEM (at 3 hours post-carrageenan) | Percentage Inhibition of Edema (%) |

| Control (Vehicle) | - | Vc ± SEM | 0 |

| Positive Control (e.g., Indomethacin) | 10 | Vt_std ± SEM | Calculated |

| This compound | Dose 1 | Vt1 ± SEM | Calculated |

| This compound | Dose 2 | Vt2 ± SEM | Calculated |

| This compound | Dose 3 | Vt3 ± SEM | Calculated |

Note: The above table is a template. The actual doses and results will be determined by the experimental findings.

Visualizations

Signaling Pathway of this compound's Anti-inflammatory Action

Caption: Mechanism of action of this compound in inhibiting prostaglandin synthesis.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

Caption: Workflow for evaluating this compound in the rat paw edema model.

Application Note: Quantification of Tolmetin Sodium in Human Plasma by High-Performance Liquid Chromatography

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Tolmetin Sodium in human plasma. The described protocol is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The method employs a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation with UV detection. The method has been validated for its specificity, linearity, accuracy, precision, and recovery, demonstrating its reliability for routine analysis.

Introduction

This compound is a non-steroidal anti-inflammatory drug (NSAID) used in the management of pain and inflammation associated with rheumatoid arthritis and osteoarthritis.[1][2] Accurate and reliable quantification of tolmetin in plasma is crucial for pharmacokinetic profiling, dose optimization, and assessing drug efficacy and safety. This document provides a detailed protocol for a validated HPLC method for the quantification of tolmetin in human plasma.

Experimental

Materials and Reagents

-

This compound (Reference Standard)

-

Indomethacin (Internal Standard)[1]

-

Acetonitrile (HPLC Grade)[2]

-

Methanol (HPLC Grade)[1]

-

Acetic Acid (Glacial, HPLC Grade)[2]

-

Water (HPLC Grade)

-

Human Plasma (Drug-free)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The specific conditions are summarized in the table below.

| Parameter | Condition |

| HPLC System | Quaternary Gradient Pump, Autosampler, Column Oven, UV Detector |

| Column | Inertsil ODS-3V C18, 250 x 4.6 mm, 5 µm[1][3] or equivalent |

| Mobile Phase | Methanol : 1% Acetic Acid in Water (64:36, v/v)[1][3] |

| Flow Rate | 1.0 mL/min[2] |

| Column Temperature | Ambient |

| Detection | UV at 254 nm[1][3] |

| Injection Volume | 20 µL |

| Internal Standard | Indomethacin (IND)[1] |

Protocols

Standard Solution Preparation

-

Tolmetin Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of Indomethacin and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Tolmetin stock solution with methanol to obtain concentrations ranging from 5 µM to 100 µM.[1] To each working standard, add the internal standard to achieve a final concentration of 100 µM.[1]

Sample Preparation from Plasma

-

Pipette 200 µL of human plasma into a microcentrifuge tube.

-

Add 200 µL of acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for injection.

Method Validation

The analytical method was validated according to standard guidelines for bioanalytical method validation. The key validation parameters are summarized below.

Linearity

The linearity of the method was evaluated by analyzing a series of calibration standards. The calibration curve was constructed by plotting the peak area ratio of tolmetin to the internal standard against the nominal concentration of tolmetin.

| Parameter | Result |

| Linearity Range | 5.0–100 µM[1] |

| Correlation Coefficient (r²) | > 0.998 |

| Regression Equation | y = mx + c (where y = peak area ratio, x = concentration) |

Accuracy and Precision

The accuracy and precision of the method were determined by analyzing quality control (QC) samples at three concentration levels (low, medium, and high) on the same day (intra-day) and on three different days (inter-day).

| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Low | < 3.5% | < 3.5% | 98.7% - 101.7%[1] |

| Medium | < 2.0% | < 2.0% | 99.7% - 100.0%[1] |

| High | < 1.8% | < 1.8% | 99.8% - 100.0%[1] |

The coefficients of variation for intra-day tests were between 0.20% and 1.77%, and for inter-day tests were between 0.12% and 3.40%.[1]

Recovery

The extraction recovery of tolmetin from human plasma was determined by comparing the peak areas of extracted QC samples with those of unextracted standards at the same concentration.

| QC Level | Mean Recovery (%) |

| Low | > 85% |

| Medium | > 85% |

| High | > 85% |

Recoveries have been reported to be in the range of 98.7–101.7%.[1][3]

Experimental Workflow

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quantitation of tolmetin by high-performance liquid chromatography and method validation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes & Protocols: Formulation of Tolmetin Sodium in Mucoadhesive Hydrogels for Rectal Delivery

Introduction

Tolmetin Sodium is a non-steroidal anti-inflammatory drug (NSAID) used for managing musculoskeletal issues.[1][2] However, oral administration can lead to significant gastrointestinal side effects.[1][2] Rectal drug delivery presents a viable alternative, offering advantages such as rapid absorption, avoidance of first-pass metabolism, and reduced gastrointestinal irritation.[3] Mucoadhesive hydrogels are particularly suitable for rectal administration as they can ensure prolonged contact time at the site of absorption, leading to a sustained therapeutic effect and potentially increased bioavailability, without the leakage issues associated with rectal solutions.[3]

These application notes provide a comprehensive overview of the formulation and evaluation of mucoadhesive hydrogels containing 5% w/w this compound.[3][4][5] The protocols are based on studies utilizing various polymers like Hydroxypropylmethyl cellulose (HPMC), Hydroxyethyl cellulose (HEC), Carboxymethyl cellulose (CMC), and Sodium Alginate.[3][4][5] The aim is to achieve a controlled-release formulation with suitable physicochemical properties for rectal application.[3]

Quantitative Data Summary

The following tables summarize the formulation compositions and key physicochemical and pharmacokinetic properties of various this compound mucoadhesive hydrogels.

Table 1: Composition of this compound Hydrogel Formulations All formulations contain this compound equivalent to 5% w/w.

| Formulation Code | Polymer | Polymer Concentration (% w/w) |

| HPMC 1 | Hydroxypropylmethyl cellulose | 4.0 |

| HPMC 2 | Hydroxypropylmethyl cellulose | 5.0 |

| HPMC 3 | Hydroxypropylmethyl cellulose | 6.0 |

| HEC 1 | Hydroxyethyl cellulose | 2.0 |

| HEC 2 | Hydroxyethyl cellulose | 3.0 |

| HEC 3 | Hydroxyethyl cellulose | 4.0 |

| CMC 1 | Carboxymethyl cellulose | 2.0 |

| CMC 2 | Carboxymethyl cellulose | 3.0 |

| CMC 3 | Carboxymethyl cellulose | 4.0 |

| Na-Alg 1 | Sodium Alginate | 2.0 |

| Na-Alg 2 | Sodium Alginate | 3.0 |

| Na-Alg 3 | Sodium Alginate | 4.0 |

| (Data sourced from a study that prepared fourteen formulae; this table represents a selection of the polymer types and concentrations used.[3][4][5]) |

Table 2: Physicochemical Characterization of Hydrogel Formulations

| Parameter | HPMC Formulations | HEC Formulations | CMC Formulations | Na-Alg Formulations | Acceptable Range for Rectal Use |

| pH | 6.81 - 7.01 | 6.64 - 6.98 | 7.21 - 7.75 | 7.11 - 7.31 | ~6.8[3][6] |

| Gel Strength (s) | 25.41 - 45.11 | 15.50 - 35.29 | 20.21 - 40.11 | 45.19 - 65.29 | 10 - 50 s[3][6] |

| Drug Content (%) | 98.29 - 101.95 | 99.11 - 102.78 | 98.99 - 101.65 | 99.01 - 101.23 | 95 - 105% |

| (Summary of data presented in the study. The overall pH for all hydrogels was 6.64–7.75 and gel strength was 15.5–65.29 s.[3][4][5]) |

Table 3: In Vitro Drug Release Profile

| Polymer Type | % Drug Release after 8 hours | Release Mechanism |

| HPMC | 72.0% - 85.5% | Diffusion-controlled[3][4] |

| HEC | 80.0% - 92.6% | Diffusion-controlled[3][4] |

| CMC | 78.0% - 90.0% | Diffusion-controlled[3][4] |

| Na-Alginate | 64.0% - 75.0% | Diffusion-controlled[3][4] |

| (The overall in-vitro drug release from the formulations ranged from 72–92.6% after 8 hours, following a controlled release pattern.[3][4][5]) |

Table 4: Pharmacokinetic Parameters of Optimized Formulation

| Parameter | Optimized Formulation (2% CMC Hydrogel) | Control (Commercial Oral Capsule) |

| Relative Bioavailability (%) | 357.93% | 100% |

| (The formula containing 2% w/w CMC was identified as the best among those studied and showed significantly higher relative bioavailability compared to oral capsules.[3][4][5]) |

Experimental Protocols

Protocol 1: Preparation of Mucoadhesive Hydrogels

-

Polymer Dispersion : Disperse the specified amount of the gelling polymer (e.g., HPMC, HEC, CMC, or Sodium Alginate) in a beaker containing purified water with continuous stirring.

-

Hydration : Allow the dispersion to stand for a sufficient period to ensure complete hydration and swelling of the polymer, forming a homogenous hydrogel base.

-

Drug Incorporation : Dissolve the required quantity of this compound (5% w/w) in a small amount of purified water.

-

Mixing : Add the drug solution to the hydrogel base and mix thoroughly until a uniform dispersion is achieved.

-

Final Weight Adjustment : Add purified water to reach the final desired weight and mix again to ensure homogeneity.

-

Storage : Transfer the prepared hydrogel to a suitable container and store it at room temperature.

Protocol 2: Measurement of Gel Strength

-

Apparatus : Use a gel strength measuring device.

-

Sample Preparation : Place 50 g of the prepared hydrogel into a 100 ml graduated cylinder.

-

Measurement : Carefully place a standard weight of 35 g onto the surface of the hydrogel.

-

Data Recording : Measure the time (in seconds) required for the weight to penetrate 5 cm down through the gel.[3] An acceptable range for rectal application is between 10 and 50 seconds.[3][6]

Protocol 3: Measurement of Mucoadhesive Force

-

Apparatus : Use a mucoadhesive force measuring device with two glass vials.

-

Tissue Preparation : Obtain fresh rabbit rectal tissue. Secure a section of the tissue, with the mucosal side out, onto the surface of each glass vial using a rubber band and aluminum cap. The diameter of the exposed mucosa should be 2 cm.[3]

-

Equilibration : Store the vials with the rectal tissue at 37°C for 10 minutes.[3]

-

Sample Application : Place a specified amount of the hydrogel formulation on the mucosal surface of one vial.

-

Contact : Bring the mucosal surface of the second vial into contact with the hydrogel.

-